molecular formula C9H10O B125650 (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one CAS No. 140472-19-1

(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one

Cat. No.: B125650
CAS No.: 140472-19-1
M. Wt: 134.17 g/mol
InChI Key: YYRQXVKQTMLAQL-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one” is an α,β-unsaturated ketone with a conjugated dienyne system. Its molecular formula is C₉H₁₀O, featuring a methyl group at position 6, conjugated double bonds at positions 3 and 5 (both E-configured), and a terminal alkyne at position 5. This structure confers unique electronic and steric properties, making it relevant in synthetic organic chemistry and materials science.

The compound’s reactivity is influenced by the conjugation of the enyne system and the electron-withdrawing ketone group, which may facilitate cycloadditions or nucleophilic attacks. Its synthesis, as reported for the (3E,5Z)-isomer, involves strategies to control stereochemistry, such as selective alkyne functionalization and Wittig-type reactions, as described by Eberbach and Roser (1987) .

Properties

CAS No.

140472-19-1

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

(3E,5E)-6-methylocta-3,5-dien-7-yn-2-one

InChI

InChI=1S/C9H10O/c1-4-8(2)6-5-7-9(3)10/h1,5-7H,2-3H3/b7-5+,8-6+

InChI Key

YYRQXVKQTMLAQL-KQQUZDAGSA-N

SMILES

CC(=O)C=CC=C(C)C#C

Isomeric SMILES

CC(=O)/C=C/C=C(\C)/C#C

Canonical SMILES

CC(=O)C=CC=C(C)C#C

Synonyms

3,5-Octadien-7-yn-2-one, 6-methyl-, (E,E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one” is best contextualized by comparing it with stereoisomers and analogs (Table 1).

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name CAS Number Molecular Formula Key Features PSA (Ų) LogP Synthesis/Applications
(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one (Target Compound) Not reported C₉H₁₀O E,E double bonds, terminal alkyne, methyl substituent ~17 (est.) ~1.7 Hypothetically similar to (3E,5Z)-isomer; stereochemical control critical
(3E,5Z)-6-Methylocta-3,5-dien-7-yn-2-one 58964-85-5 C₉H₁₀O E,Z double bonds, terminal alkyne, methyl substituent 17.07 1.71 Synthesized via alkyne functionalization; used in cyclization studies
(3E,5E,7E)-1-Chloro-8-(4-nitrophenyl)octa-3,5,7-trien-2-one 261625-75-6 C₁₅H₁₁ClNO₃ Extended triene system, chloro and nitro substituents, phenyl group 65.6 (est.) 3.2 Likely high reactivity for electrophilic substitutions; used in polymer research
(3E,5E,7E)-Nona-3,5,7-trien-1-yne 1743-34-6 C₉H₁₀ Linear trienyne system, no ketone 0 2.5 Simpler backbone; applications in hydrocarbon modeling

Key Observations:

Stereochemical Impact :
The (3E,5Z)-isomer demonstrates how Z-configuration at C5 alters molecular geometry compared to the E,E target compound. This difference likely affects dipole moments, solubility, and intermolecular interactions, though experimental data for the E,E isomer are lacking.

Functional Group Modifications: Chloro-Nitro Analogs (e.g., 261625-75-6): The addition of electron-withdrawing groups (Cl, NO₂) and a phenyl ring increases PSA (enhanced polarity) and LogP (greater lipophilicity) compared to the target compound. Non-Ketone Analog (1743-34-6): The absence of the ketone group reduces polarity (PSA = 0) and simplifies the molecule, limiting its utility in carbonyl-dependent reactions .

Conjugation and Stability :
Compounds with extended conjugation (e.g., trienes in 261625-75-6) may exhibit redshifted UV-Vis absorption and higher thermal stability due to delocalized π-electrons. The target compound’s dienyne system balances conjugation length with synthetic accessibility.

Synthetic Challenges :
Stereoselective synthesis of the E,E configuration requires precise control of reaction conditions (e.g., temperature, catalysts), as demonstrated in the (3E,5Z)-isomer’s synthesis . In contrast, analogs with bulky substituents (e.g., 261625-75-6) may require protective group strategies.

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